
1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as MPPCP, and it belongs to the class of pyrazole derivatives. MPPCP has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Applications in PET Imaging
- A study by Wang et al. (2018) discusses the synthesis of a compound structurally similar to 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid, used as a potential PET imaging agent for studying neuroinflammation. This demonstrates the use of such compounds in advanced medical imaging techniques.
Structural and Molecular Studies
- Radi et al. (2015) synthesized pyrazole-dicarboxylate acid derivatives, showing the relevance of similar compounds in forming coordination complexes with metals. Such studies are crucial in understanding molecular structures and potential applications in materials science.
Antiviral Activity Research
- Research by Bernardino et al. (2007) highlights the synthesis of pyrazole carboxylic acid derivatives and their investigation for antiviral activities. This implies the potential of compounds like 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid in developing antiviral medications.
Antibacterial and Antifungal Applications
- A study conducted by Liu et al. (2014) on metal complexes with pyrazole carboxylic acid derivatives showed antibacterial activities. This suggests potential applications of similar compounds in creating new antibacterial agents.
Cancer Treatment Research
- The work of ヘンリー,ジェームズ (2006) on an Aurora kinase inhibitor derived from a similar compound indicates the possible use of 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid in cancer treatment research.
Crystallography and Material Science
- Kumarasinghe et al. (2009) in their study (Kumarasinghe et al., 2009) focused on the crystallization and structural analysis of pyrazole derivatives, highlighting the compound's importance in crystallography and material science research.
Molecular Docking Studies
- Reddy et al. (2022) conducted molecular docking studies on pyrazole carboxylic acid derivatives, as seen in (Reddy et al., 2022). This research is pivotal in understanding the interactions of such compounds with biological targets, which is essential in drug design.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular functions.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
1-(4-methylpyridin-2-yl)-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-4-11-10(13(17)18)8-15-16(11)12-7-9(2)5-6-14-12/h5-8H,3-4H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAAALQLHPBJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=NC=CC(=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)

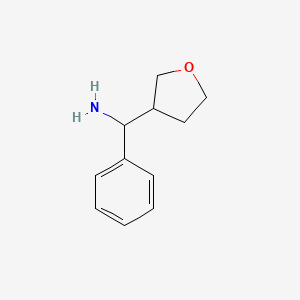
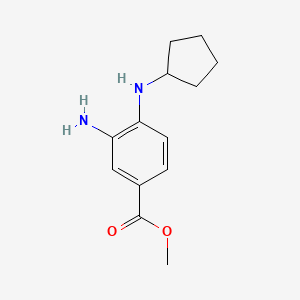
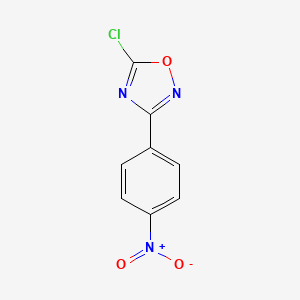
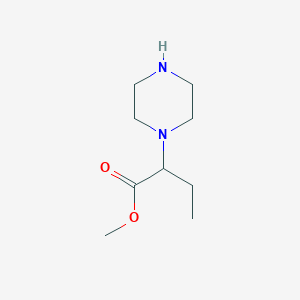
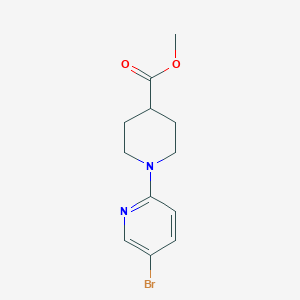
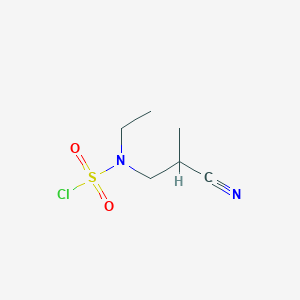
![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)

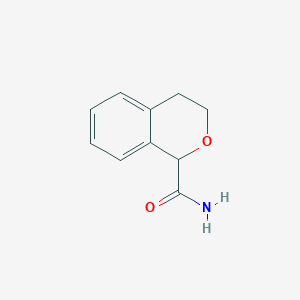

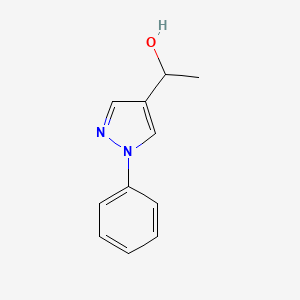
![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)